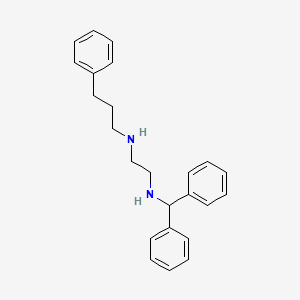![molecular formula C13H23N3O2 B14212675 Acetamide, N-[(1R,2R)-2-(4-formyl-1-piperazinyl)cyclohexyl]- CAS No. 824938-94-5](/img/structure/B14212675.png)
Acetamide, N-[(1R,2R)-2-(4-formyl-1-piperazinyl)cyclohexyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-[(1R,2R)-2-(4-formyl-1-piperazinyl)cyclohexyl]- is a complex organic compound characterized by the presence of an acetamide group attached to a cyclohexyl ring, which is further substituted with a piperazine ring containing a formyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[(1R,2R)-2-(4-formyl-1-piperazinyl)cyclohexyl]- typically involves multi-step organic reactions. One common approach is to start with the cyclohexylamine derivative, which undergoes a series of reactions including acylation, cyclization, and formylation to introduce the piperazine and formyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and the use of green chemistry principles, is crucial to achieve efficient and sustainable production.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-[(1R,2R)-2-(4-formyl-1-piperazinyl)cyclohexyl]- can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution on the piperazine ring.
Major Products Formed
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Formation of an alcohol from the formyl group.
Substitution: Introduction of various functional groups onto the piperazine ring.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-[(1R,2R)-2-(4-formyl-1-piperazinyl)cyclohexyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Acetamide, N-[(1R,2R)-2-(4-formyl-1-piperazinyl)cyclohexyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The piperazine ring may also interact with biological membranes or other macromolecules, influencing the compound’s overall biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, N-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]-: Similar structure but with a pyrrolidine ring instead of a piperazine ring.
Acetamide, N-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]-: Contains a piperidine ring instead of a piperazine ring.
Uniqueness
Acetamide, N-[(1R,2R)-2-(4-formyl-1-piperazinyl)cyclohexyl]- is unique due to the presence of the formyl group on the piperazine ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
824938-94-5 |
|---|---|
Molekularformel |
C13H23N3O2 |
Molekulargewicht |
253.34 g/mol |
IUPAC-Name |
N-[(1R,2R)-2-(4-formylpiperazin-1-yl)cyclohexyl]acetamide |
InChI |
InChI=1S/C13H23N3O2/c1-11(18)14-12-4-2-3-5-13(12)16-8-6-15(10-17)7-9-16/h10,12-13H,2-9H2,1H3,(H,14,18)/t12-,13-/m1/s1 |
InChI-Schlüssel |
AFBKPWQWPLKLRJ-CHWSQXEVSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1CCCC[C@H]1N2CCN(CC2)C=O |
Kanonische SMILES |
CC(=O)NC1CCCCC1N2CCN(CC2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


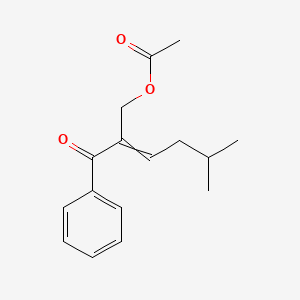
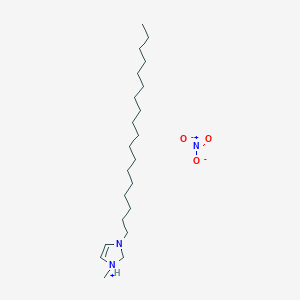
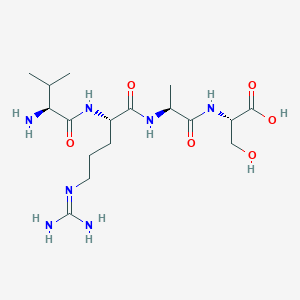
![2,5-bis[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]thiophene](/img/structure/B14212619.png)
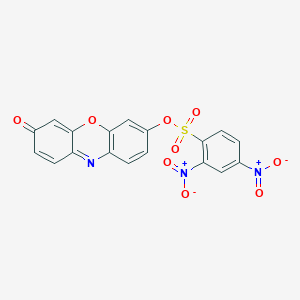
![benzoic acid;(1R,2S,5S)-bicyclo[3.2.1]oct-3-en-2-ol](/img/structure/B14212630.png)
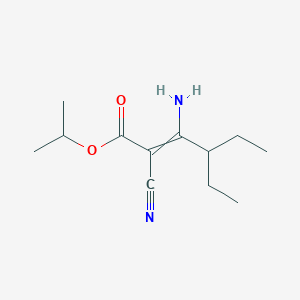
![N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanyl-L-tryptophan](/img/structure/B14212639.png)
![[3-(Ethenyloxy)pent-4-en-1-yn-1-yl]benzene](/img/structure/B14212647.png)
![N-[2-(3,5,6-Trichloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14212649.png)
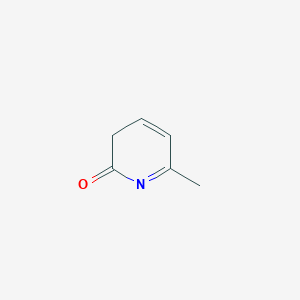

![Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzoate](/img/structure/B14212662.png)
